molecular formula C15H7ClF2O2 B8727922 5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde

5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde

Cat. No. B8727922
M. Wt: 292.66 g/mol
InChI Key: YRTXTTXJLNZOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C15H7ClF2O2 and its molecular weight is 292.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H7ClF2O2

Molecular Weight

292.66 g/mol

IUPAC Name

5-chloro-4-fluoro-2-(4-fluorophenyl)-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C15H7ClF2O2/c16-11-5-6-12-13(14(11)18)10(7-19)15(20-12)8-1-3-9(17)4-2-8/h1-7H

InChI Key

YRTXTTXJLNZOLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3F)Cl)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-4-fluoro-2-(4-fluorophenyl)-3-iodobenzofuran (2.0 g, 5.12 mmol) in THF (15 ml) under a N2 atmosphere in a 50 ml two necked RB flask cooled to 78° C. was added n-butyllithium (0.328 g, 5.12 mmol) slowly, and the mixture stirred at the same temperature for 1 hour. 1-Piperidinecarboxaldehyde (5.79 g, 51.2 mmol) was then added and the mixture was maintained stirring at the same temperature for 3 hours. The reaction mixture was quenched with 1N HCl and extracted with diethyl ether (3×25 ml). The combined organic extracts were dried over Na2SO4, filtered and concentrated to give the titled compound (1.2 g, 74%). 1H NMR (400 MHz, CDCl3): δ 10.39 (d, J=2.4 Hz, 1H), 8.18-8.14 (m, 2H), 7.44-7.40 (m, 1H), 7.33 (d, J=9.2, 1H), 7.27-7.23 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.328 g
Type
reactant
Reaction Step Two
Quantity
5.79 g
Type
reactant
Reaction Step Three
Yield
74%

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